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Compound of Interest

Compound Name: LY900009

Cat. No.: B608750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data and clinical trial results

for LY900009, a potent, orally bioavailable small molecule inhibitor of Notch signaling through

the selective inhibition of γ-secretase. This document is intended to offer an objective overview

to researchers, scientists, and professionals involved in drug development, presenting

available data to inform future research and development strategies.

Executive Summary
LY900009 demonstrated potent Notch signaling inhibition in preclinical studies, translating to a

well-defined safety and pharmacodynamic profile in a Phase I clinical trial. While preclinical

models suggested significant anti-tumor efficacy, the clinical trial primarily established the

maximum tolerated dose and schedule, with limited anti-tumor responses observed as a

monotherapy. A key finding from the clinical study was that the recommended dose for further

studies exceeds the target inhibition level identified in preclinical models as necessary for

tumor regression, suggesting that achieving the required therapeutic window in humans is

feasible. However, a notable gap exists in the publicly available, detailed quantitative preclinical

efficacy and toxicology data, which limits a direct, in-depth comparison with clinical outcomes.
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Parameter Finding Source

Mechanism of Action

Selective inhibitor of γ-

secretase, leading to the

inhibition of Notch signaling.

[1]

In Vitro Potency (IC50)
0.005 - 20 nM in various tumor

and endothelial cell lines.
[1]

In Vivo Efficacy

A single oral dose of 3 mg/kg

in a rat model led to inhibition

of angiogenesis and tumor

regression in Notch-dependent

tumor models.

[1]

Toxicology

Preclinical toxicology studies

indicated that daily dosing

resulted in gastroenteropathy.

This finding directly influenced

the clinical trial dosing

schedule.

[2]

Table 2: Clinical Trial Data Summary for LY900009
(Phase I)
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Parameter Finding Source

Study Design

First-in-human, dose-

escalation study in patients

with advanced cancer.

[3]

Patient Population
35 patients with advanced

solid tumors.
[3]

Dosing Regimen

Oral, thrice weekly (Monday,

Wednesday, Friday) on a 28-

day cycle. Doses ranged from

2 mg to 60 mg.

[3]

Maximum Tolerated Dose

(MTD)

30 mg, administered thrice

weekly.
[3]

Dose-Limiting Toxicity (DLT)
Grade 3 mucosal inflammation

observed at the 30 mg dose.
[3]

Common Adverse Events

(AEs)

Diarrhea (46%), vomiting

(34%), anorexia (31%),

nausea (31%), and fatigue

(23%).

[3]

Pharmacokinetics (PK)

Rapid absorption with a

median time to maximum

concentration (tmax) of 1-4

hours post-dose.

[3]

Pharmacodynamics (PD)

Dose-dependent inhibition of

plasma amyloid-β peptide (a

surrogate marker of γ-

secretase inhibition), with 80-

90% inhibition observed in the

30 mg to 60 mg cohorts.

[3]

Anti-tumor Activity

No complete or partial

responses were observed.

Five patients (14%)

experienced stable disease.

[2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://www.researchgate.net/publication/291386322_A_first-in-human_phase_I_study_of_the_oral_Notch_inhibitor_LY900009_in_patients_with_advanced_cancer
https://pubmed.ncbi.nlm.nih.gov/26798966/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Preclinical In Vivo Efficacy Study (Rat Model) A detailed experimental protocol for the

preclinical in vivo efficacy study is not publicly available. The available information states that a

single 3 mg/kg oral dose of LY900009 was administered to rats with Notch-dependent tumors,

which resulted in the inhibition of angiogenesis and subsequent tumor regression. The specific

tumor models and the quantitative extent of tumor regression have not been disclosed in the

available literature.[1]

Phase I Clinical Trial (NCT01158404) The first-in-human Phase I trial was a dose-escalation

study involving 35 patients with advanced cancer.[3] The primary objective was to determine

the MTD of LY900009. Patients received oral doses of LY900009 three times a week. The

study monitored for adverse events, pharmacokinetics, and pharmacodynamics.

Pharmacodynamic assessment included the measurement of plasma amyloid-β levels as a

surrogate marker for γ-secretase inhibition.[3]
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Caption: Mechanism of Action of LY900009 in the Notch Signaling Pathway.
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Caption: High-level workflow of the LY900009 Phase I clinical trial.

Comparison and Discussion
The transition of LY900009 from preclinical to clinical development reveals a generally

consistent, albeit incomplete, narrative. Preclinically, the compound demonstrated high potency

against its target, Notch signaling, with in vitro IC50 values in the low nanomolar range.[1] This

potency translated to in vivo anti-tumor activity in a rat model at a relatively low oral dose.[1] A

critical preclinical finding was the gastrointestinal toxicity associated with daily dosing, which

proactively informed the design of a less frequent, thrice-weekly dosing schedule for the Phase

I clinical trial.[2]

The clinical trial successfully established a manageable safety profile for this intermittent dosing

schedule, with an MTD of 30 mg.[3] The observed adverse events, primarily gastrointestinal in

nature, were consistent with the preclinical toxicology signals.[2][3] Importantly, the

pharmacodynamic data from the clinical trial confirmed potent target engagement in humans,

with significant inhibition of the surrogate marker, plasma amyloid-β, at doses of 30 mg and

above.[3] This level of inhibition was reported to exceed the threshold for anti-tumor activity

predicted from preclinical models, indicating that a potentially therapeutic dose level is

achievable in patients.[3]

However, the clinical anti-tumor activity of LY900009 as a monotherapy was modest, with no

objective responses and stable disease in a small subset of patients.[3] This contrasts with the

more definitive "tumor regression" reported in preclinical models.[1] This discrepancy could be

attributed to several factors, including the heterogeneity of advanced cancers in the patient

population, the specific preclinical models used (which are not publicly detailed), and the

inherent differences between animal models and human physiology.
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Conclusion
LY900009 is a potent inhibitor of Notch signaling with a clear mechanism of action that has

been validated in both preclinical and clinical settings. The preclinical data effectively guided

the clinical development, particularly in establishing a safe dosing schedule. While the clinical

trial did not demonstrate significant monotherapy efficacy in a broad advanced cancer

population, it successfully identified a dose and schedule that achieves a level of target

inhibition predicted to be therapeutic based on preclinical studies.

For future research, a more detailed public disclosure of preclinical efficacy data, including the

specific tumor models and the extent of tumor growth inhibition, would be invaluable for a more

robust comparison and to better understand the disconnect between preclinical and clinical

anti-tumor activity. Further clinical investigation of LY900009 may be warranted, potentially in

combination with other agents or in more specific, Notch-dependent tumor types, to fully

elucidate its therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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